molecular formula C18H14O2 B1206729 3,4-dihydrotetraphene-3,4-diol CAS No. 60839-18-1

3,4-dihydrotetraphene-3,4-diol

Cat. No.: B1206729
CAS No.: 60839-18-1
M. Wt: 262.3 g/mol
InChI Key: KUBYVPFVNKJERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydrotetraphene-3,4-diol typically involves the cyclization of tetrachlorophthalic anhydride with resorcinol in the presence of methanesulfonic acid. The reaction is carried out under an inert atmosphere at a temperature of 90°C for a total of 7.5 hours . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrotetraphene-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dihydrotetraphene-3,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes and optical materials.

Mechanism of Action

The mechanism of action of 3,4-dihydrotetraphene-3,4-diol involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydrotetraphene-3,4-diol is unique due to its specific arrangement of hydroxyl groups and the tetraphene backbone

Properties

CAS No.

60839-18-1

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

3,4-dihydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C18H14O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-10,17-20H

InChI Key

KUBYVPFVNKJERF-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O

Synonyms

3,4-dihydroxy-3,4-dihydrobenz(a)anthracene
benzanthracene-3,4-dihydrodiol
benzanthracene-3,4-dihydrodiol, (3R-trans)-isomer
benzanthracene-3,4-dihydrodiol, (3S-trans)-isomer
benzanthracene-3,4-dihydrodiol, (trans)-(+-)-isomer
benzanthracene-3,4-dihydrodiol, (trans)-isomer
benzo(a)anthracene-3,4-dihydrodiol

Origin of Product

United States

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